![molecular formula C12H14O3 B1330805 7-Methoxy-2,2-dimethylchroman-4-one CAS No. 20321-73-7](/img/structure/B1330805.png)
7-Methoxy-2,2-dimethylchroman-4-one
Overview
Description
7-Methoxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C12H14O3 . It is also known by other names such as 2,2-DIMETHYL-7-METHOXY-4-CHROMANONE and 7-methoxy-2,2-dimethyl-3H-chromen-4-one .
Synthesis Analysis
The preparation of 7-Methoxy-2,2-dimethylchroman-4-one involves the effects of C-2 methyl groups on ring opening and alkylation of chroman-4-ones under basic conditions . Methylation in the presence of copper (I) bromide results in 3,3-dimethylation .Molecular Structure Analysis
The InChI code for 7-Methoxy-2,2-dimethylchroman-4-one is 1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 . The compound has a molecular weight of 206.24 g/mol .Chemical Reactions Analysis
The compound undergoes bromination which stabilizes the anion obtained on deprotonation with LDA sufficiently for 3-alkylation to take place without the usual ring-opening . The action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues gives low yields of 4-chlorochromene-3-carbaldehydes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 260 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Anticancer Activity
Chromanone derivatives, including 7-Methoxy-2,2-dimethylchroman-4-one, have been studied for their potential anticancer properties. These compounds can act as tumor necrosis factor-α (TNF-α) inhibitors, which may play a role in controlling the growth of cancer cells .
Cosmetic Applications
These derivatives are also used in cosmetic preparations for the care and improvement of skin and hair texture. They can treat skin and hair-related defects such as inflammation, allergies, or aid in the wound healing process .
Antimicrobial and Antifungal Properties
The compound has shown antimicrobial and antifungal activities, making it a candidate for use in treatments against various infections .
NMR Spectroscopy Analysis
7-Methoxy-2,2-dimethylchroman-4-one derivatives have been analyzed using NMR spectroscopy to study substituent effects, which is crucial for understanding the chemical behavior of these compounds .
Synthesis of Diols
The compound has been used in chemical reactions to synthesize diols through lead tetra-acetate acetoxylation followed by metal hydride reduction .
Stabilization of Anions
In chemical synthesis, the bromination of this compound stabilizes the anion obtained on deprotonation, allowing for further alkylation without ring-opening .
Safety and Hazards
Mechanism of Action
Target of Action
Chromanone analogs, which include 7-methoxy-2,2-dimethylchroman-4-one, have been shown to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It’s known that chromanone compounds can interact with their targets in different ways, such as by inhibiting enzyme activity or modulating receptor function . The exact interaction between 7-Methoxy-2,2-dimethylchroman-4-one and its targets would depend on the specific target and the biological context .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by chromanone compounds, it’s likely that multiple pathways are affected . These could include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others .
Pharmacokinetics
The compound’s molecular weight (20624) suggests that it could be well-absorbed and distributed in the body .
Result of Action
Research suggests that this compound can clear unwanted cellular debris and help alleviate damage from pollution, uv rays, and other aggressors . This indicates that the compound may have protective effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-2,2-dimethylchroman-4-one . For instance, factors such as temperature and pH could affect the compound’s stability and activity . Additionally, the presence of other compounds or substances in the environment could potentially influence the compound’s efficacy through interactions or competition for the same targets .
properties
IUPAC Name |
7-methoxy-2,2-dimethyl-3H-chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKXYXNEOUCMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345577 | |
Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2-dimethylchroman-4-one | |
CAS RN |
20321-73-7 | |
Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 7-Methoxy-2,2-dimethylchroman-4-one?
A1: 7-Methoxy-2,2-dimethylchroman-4-one serves as a versatile starting material in organic synthesis. Several synthetic routes have been explored, including:
- Acid-catalyzed dehydration: Dehydration of a mixture of cis and trans isomers of 7-methoxy-2,2-dimethylchroman-3,4-diol provides a route to 7-methoxy-2,2-dimethylchroman-3-one. The ratio of these isomers can be controlled by adjusting the reducing conditions used in a prior step involving Lead tetra-acetate acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one followed by metal hydride reduction.
Q2: How does the presence of the C-2 methyl groups in 7-Methoxy-2,2-dimethylchroman-4-one influence its reactivity?
A2: The two methyl groups at the C-2 position in 7-Methoxy-2,2-dimethylchroman-4-one significantly affect its reactivity, particularly under basic conditions:
Q3: What are the potential applications of 7-Methoxy-2,2-dimethylchroman-4-one derivatives?
A3: Research suggests that derivatives of 7-Methoxy-2,2-dimethylchroman-4-one, particularly those containing the chromene structure, have potential applications as:
- Insect antifeedants: Studies have shown that 7-Methoxy-2,2-dimethylchroman-4-one itself exhibits some insect antifeedant activity against the peach-potato aphid (Myzus persicae). Interestingly, the introduction of a phenyl substituent at the C-2 position of the chromene ring significantly enhances this activity and prolongs its duration.
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